

# Spectroscopic data of butyl methanesulfonate (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Butyl methanesulfonate*

Cat. No.: *B7819434*

[Get Quote](#)

An In-depth Technical Guide on the Spectroscopic Data of **Butyl Methanesulfonate**

This technical guide provides a comprehensive overview of the spectroscopic data for **butyl methanesulfonate**, catering to researchers, scientists, and professionals involved in drug development. The information is systematically organized to ensure clarity and ease of data comparison.

## Spectroscopic Data Summary

The subsequent sections present the core spectroscopic data for **butyl methanesulfonate**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for straightforward interpretation.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H NMR spectrum of **butyl methanesulfonate** was acquired in deuterated chloroform (CDCl<sub>3</sub>) on a 400 MHz instrument. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift ( $\delta$ ) ppm | Multiplicity  | Coupling Constant (J) Hz | Number of Protons | Assignment                                                            |
|---------------------------------|---------------|--------------------------|-------------------|-----------------------------------------------------------------------|
| 4.24                            | Triplet (t)   | 6.4                      | 2H                | -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 3.01                            | Singlet (s)   | -                        | 3H                | CH <sub>3</sub> -SO <sub>2</sub> -                                    |
| 1.74                            | Multiplet (m) | -                        | 2H                | -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 1.45                            | Multiplet (m) | -                        | 2H                | -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 0.96                            | Triplet (t)   | 7.6                      | 3H                | -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |

Data sourced from ChemicalBook.[\[1\]](#)

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

The <sup>13</sup>C NMR spectrum was recorded in deuterated chloroform (CDCl<sub>3</sub>) at a frequency of 100 MHz. Chemical shifts ( $\delta$ ) are provided in ppm relative to TMS.

| Chemical Shift ( $\delta$ ) ppm | Assignment                                                            |
|---------------------------------|-----------------------------------------------------------------------|
| 69.99                           | -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 37.30                           | CH <sub>3</sub> -SO <sub>2</sub> -                                    |
| 31.05                           | -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 18.67                           | -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 13.48                           | -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |

Data sourced from ChemicalBook.[\[1\]](#)

## Infrared (IR) Spectroscopy Data

The characteristic infrared absorption bands for **butyl methanesulfonate** are presented below. These are consistent with the vibrations of the sulfonate ester and alkyl functional groups.

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                         |
|--------------------------------|-----------|------------------------------------|
| ~2960-2850                     | Strong    | C-H stretch (alkyl)                |
| ~1360-1340                     | Strong    | S=O asymmetric stretch (sulfonate) |
| ~1175-1150                     | Strong    | S=O symmetric stretch (sulfonate)  |
| ~1000-960                      | Strong    | S-O-C stretch                      |

Note: These are typical absorption ranges for sulfonate esters.

## Mass Spectrometry (MS) Data

Mass spectral data have been obtained using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

| m/z      | Relative Intensity | Assignment                                                                                           | Ionization Method |
|----------|--------------------|------------------------------------------------------------------------------------------------------|-------------------|
| 175.0401 | -                  | [M+Na] <sup>+</sup> (Observed)                                                                       | ESI               |
| 175.0405 | -                  | [M+Na] <sup>+</sup> (Calculated for C <sub>5</sub> H <sub>12</sub> NaO <sub>3</sub> S <sup>+</sup> ) | ESI               |
| 79       | High               | [CH <sub>3</sub> SO <sub>2</sub> ] <sup>+</sup>                                                      | EI                |
| 56       | Top Peak           | [C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>                                                        | EI                |
| 41       | High               | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>                                                        | EI                |

ESI data sourced from ChemicalBook[1]; EI data sourced from PubChem.[2]

## Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of **butyl methanesulfonate** (5-25 mg for  $^1\text{H}$  NMR, 50-100 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).

Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration. The solution is then transferred to a 5 mm NMR tube.

**Instrumentation and Acquisition:** Spectra are recorded on a 400 MHz NMR spectrometer. For  $^1\text{H}$  NMR, a standard single-pulse experiment is utilized with a sufficient number of scans to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is used, requiring a larger number of scans due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.

**Data Processing:** The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation to generate the frequency-domain spectra. Phase and baseline corrections are applied to the spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

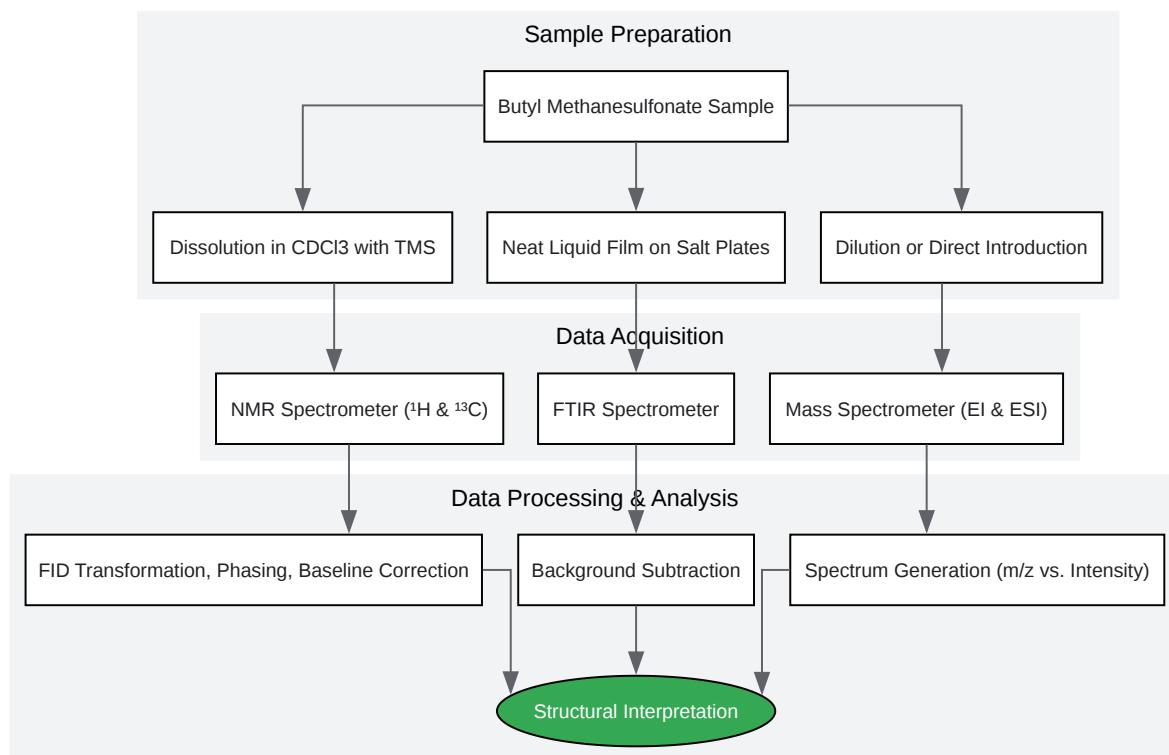
## Infrared (IR) Spectroscopy

**Sample Preparation:** For the analysis of liquid **butyl methanesulfonate**, a thin film of the neat (undiluted) sample is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).

**Instrumentation and Acquisition:** An FTIR spectrometer is used to record the spectrum. A background spectrum of the empty salt plates is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ) with a resolution of 4  $\text{cm}^{-1}$ .

**Data Processing:** The final transmittance or absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. This process removes interfering signals from atmospheric water and carbon dioxide.

## Mass Spectrometry (MS)


Electron Ionization (EI-MS): The volatile sample is introduced into the high-vacuum source of the mass spectrometer, where it is bombarded by a high-energy electron beam (typically 70 eV). This causes ionization and extensive fragmentation of the molecule. The resulting positively charged fragments are accelerated and separated by a mass analyzer according to their mass-to-charge (m/z) ratio.

Electrospray Ionization (ESI-MS): A dilute solution of **butyl methanesulfonate** in a polar, volatile solvent is introduced into the ESI source. A high voltage is applied to the liquid as it exits a capillary, forming a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions, often as adducts with sodium ( $[M+Na]^+$ ). These ions are then analyzed by the mass spectrometer.

## Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis process is depicted in the following diagram.

## Workflow for Spectroscopic Analysis of Butyl Methanesulfonate

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Butyl Methanesulfonate**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [uanlch.vscht.cz](http://uanlch.vscht.cz) [uanlch.vscht.cz]

- 2. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Spectroscopic data of butyl methanesulfonate (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7819434#spectroscopic-data-of-butyl-methanesulfonate-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)